4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a unique structure that includes a pyrazolone core substituted with aminoethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-3,4-dihydro-3H-pyrazol-3-one with ethylenediamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oximes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide: This compound shares the aminoethyl group but has a different core structure.
Dopamine: A neurotransmitter with a similar aminoethyl group but different overall structure and function.
Uniqueness
4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core with aminoethyl and diphenyl substituents. This unique structure imparts specific electronic and steric properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-(2-aminoethyl)-2,5-diphenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-12-11-15-16(13-7-3-1-4-8-13)19-20(17(15)21)14-9-5-2-6-10-14/h1-10,19H,11-12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLDIAWXABGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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